molecular formula C6H11N3O2S B13654580 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

Cat. No.: B13654580
M. Wt: 189.24 g/mol
InChI Key: LJQWEVGELDFGBW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide typically involves the reaction of 1-Ethyl-3-methyl-1h-pyrazole with sulfonamide reagents. One common method is the sulfonation of 1-Ethyl-3-methyl-1h-pyrazole using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as an enzyme inhibitor and is studied for its biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-9-6(12(7,10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H2,7,10,11)

InChI Key

LJQWEVGELDFGBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)S(=O)(=O)N

Origin of Product

United States

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